5-(butoxymethyl)-1-isopropyl-1H-pyrazole
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Description
5-(Butoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound with the following characteristics:
- Chemical Formula : C<sub>11</sub>H<sub>18</sub>N<sub>2</sub>O
- Molecular Weight : Approximately 194.28 g/mol
- Common Name : Butoxymethylpyrazole
Synthesis Analysis
The synthesis of this compound involves the reaction of an isopropyl group with a pyrazole ring, followed by the addition of a butoxymethyl group. Specific synthetic pathways and conditions may vary, but the overall process aims to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole consists of:
- A pyrazole ring (a five-membered heterocyclic ring containing two nitrogen atoms)
- An isopropyl group (attached to one of the pyrazole ring carbons)
- A butoxymethyl group (attached to another pyrazole ring carbon)
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Substitution Reactions : The butoxymethyl group can be replaced by other functional groups.
- Ring-Opening Reactions : The pyrazole ring can undergo ring-opening reactions under specific conditions.
- Oxidation/Reduction Reactions : The isopropyl group may be oxidized or reduced.
Physical And Chemical Properties Analysis
- Physical State : Typically a colorless to pale yellow liquid.
- Melting Point : Varies depending on purity and is typically around -10°C to -5°C.
- Boiling Point : Approximately 150°C to 160°C.
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.
Safety And Hazards
- Toxicity : Limited information is available regarding acute toxicity. Handle with caution.
- Flammability : The compound is flammable; store away from open flames.
- Health Risks : Avoid inhalation, skin contact, and ingestion. Use appropriate protective equipment.
Future Directions
Future research should focus on:
- Biological Activity : Investigate potential pharmacological effects.
- Synthetic Modifications : Explore derivatives with improved properties.
- Environmental Impact : Assess environmental fate and toxicity.
properties
IUPAC Name |
5-(butoxymethyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-5-8-14-9-11-6-7-12-13(11)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMROFMRMPRQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butoxymethyl)-1-isopropyl-1H-pyrazole |
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